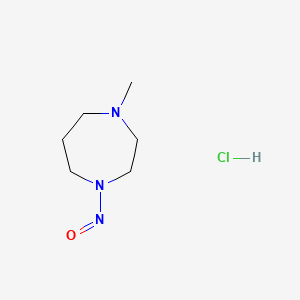
1-Methyl-4-nitroso-1,4-diazepane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-nitroso-1,4-diazepane hydrochloride is a chemical compound known for its unique structure and properties It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
準備方法
The synthesis of 1-Methyl-4-nitroso-1,4-diazepane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-diazepane and methylating agents.
Methylation: The 1,4-diazepane undergoes methylation to introduce the methyl group at the nitrogen atom, forming 1-Methyl-1,4-diazepane.
Nitrosation: The methylated compound is then subjected to nitrosation using nitrosating agents like sodium nitrite in acidic conditions to introduce the nitroso group, resulting in 1-Methyl-4-nitroso-1,4-diazepane.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
1-Methyl-4-nitroso-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitroso group to an amino group, leading to the formation of 1-Methyl-4-amino-1,4-diazepane.
Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Methyl-4-nitroso-1,4-diazepane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Methyl-4-nitroso-1,4-diazepane hydrochloride involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biomolecules, leading to various biological outcomes.
類似化合物との比較
1-Methyl-4-nitroso-1,4-diazepane hydrochloride can be compared with other similar compounds, such as:
1-Methyl-1,4-diazepane: Lacks the nitroso group, resulting in different chemical reactivity and applications.
4-Nitroso-1,4-diazepane:
1-Methyl-4-amino-1,4-diazepane: Formed by the reduction of the nitroso group, with distinct properties and applications.
The uniqueness of this compound lies in the presence of both the methyl and nitroso groups, which confer specific reactivity and potential for diverse applications.
特性
分子式 |
C6H14ClN3O |
|---|---|
分子量 |
179.65 g/mol |
IUPAC名 |
1-methyl-4-nitroso-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C6H13N3O.ClH/c1-8-3-2-4-9(7-10)6-5-8;/h2-6H2,1H3;1H |
InChIキー |
DSOWKUKGEDVNPG-UHFFFAOYSA-N |
正規SMILES |
CN1CCCN(CC1)N=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


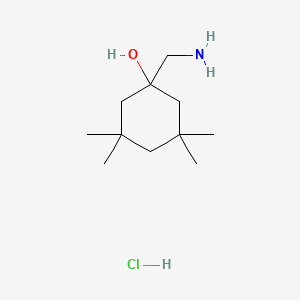
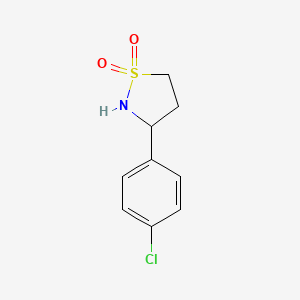

![1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13627195.png)



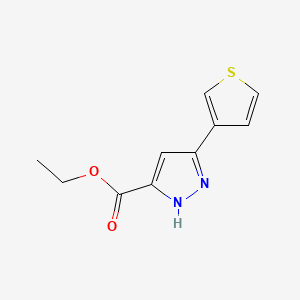
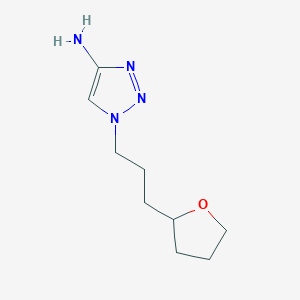
![5-[(Benzyloxy)methyl]-5-methyloxolan-2-one](/img/structure/B13627227.png)

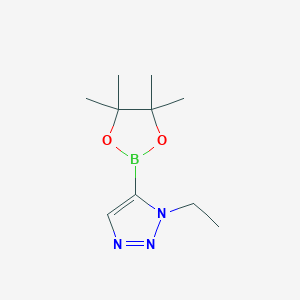

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide](/img/structure/B13627244.png)
